1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide
Description
1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a quinazolinone core, a piperidine ring, and various functional groups
Properties
Molecular Formula |
C24H32N4O6 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-[2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N4O6/c1-33-19-12-17-18(13-20(19)34-2)27(14-21(29)26-10-8-15(9-11-26)22(25)30)24(32)28(23(17)31)16-6-4-3-5-7-16/h12-13,15-16H,3-11,14H2,1-2H3,(H2,25,30) |
InChI Key |
GEDNPJCVUMKHAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCC(CC3)C(=O)N)C4CCCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in the presence of a base to form the desired cyclohexyl-substituted intermediate.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the quinazolinone core.
Final Acetylation: The final step involves the acetylation of the intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone derivatives.
Scientific Research Applications
The biological activity of this compound is primarily linked to its structural features that allow it to interact with various biological targets. Compounds in the quinazoline class are often investigated for their pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinazoline can inhibit specific enzymes or receptors involved in cancer progression. For example, compounds with similar structures have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells .
- Anti-inflammatory Effects : The compound's unique functional groups may contribute to anti-inflammatory activities. Research indicates that similar quinazoline derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Case Studies and Research Findings
Several studies have explored the applications of quinazoline derivatives similar to this compound:
- Antitumor Evaluation : Research has demonstrated that certain quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values indicating potent activity against colon and breast cancer cells .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in disease processes. Such studies provide insights into the potential effectiveness of these compounds as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Piperidine Derivatives: Compounds containing the piperidine ring.
Cyclohexyl-Substituted Compounds: Compounds with a cyclohexyl group.
Uniqueness
1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a synthetic organic molecule belonging to the class of quinazolinone derivatives. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 497.5 g/mol. The structure includes a quinazolinone core with methoxy and carbonyl groups, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O7 |
| Molecular Weight | 497.5 g/mol |
| IUPAC Name | 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxoquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Anti-Cancer Activity
Research indicates that quinazolinone derivatives exhibit significant anti-cancer properties. In vitro studies have shown that compounds similar to 1-[(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. For instance, IC50 values for some related compounds have been reported to be less than 10 μM against these cell lines .
Antibacterial and Antimycobacterial Activity
The compound has also been evaluated for its antibacterial properties. It has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against various strains . Additionally, it exhibited antimycobacterial activity with an MIC value of 40 μg/mL against Mycobacterium tuberculosis .
Enzyme Inhibition
Quinazolinone derivatives are known for their ability to inhibit specific enzymes linked to disease processes. The compound under discussion has been suggested to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes . Moreover, it may affect urease activity, which is relevant in the treatment of certain infections.
Case Studies
- Study on Anti-Cancer Properties : A comparative study involving various quinazoline derivatives showed that modifications in the cyclohexyl group significantly influenced anti-proliferative potency. Substituting the cyclohexyl group with aliphatic or heterocyclic groups resulted in decreased activity .
- Antibacterial Evaluation : In a recent evaluation of synthesized quinazolinone derivatives, several compounds were tested against bacterial strains. The study found that modifications in the chemical structure could enhance antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
